(2R)-2-Fluoropropan-1-ol

Description

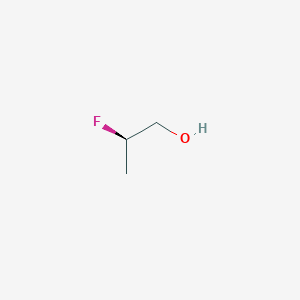

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-fluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXZJCKWUCBECD-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876747-18-1 | |

| Record name | (2R)-2-Fluoropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2R)-2-Fluoropropan-1-ol: A Chiral Synthon for Advanced Pharmaceutical Development

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: The Strategic Advantage of Fluorine in Chiral Building Blocks

The introduction of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] When fluorine is incorporated into a chiral molecule, the resulting fluorinated stereocenter can impart unique conformational constraints and electronic properties, making such compounds highly valuable as building blocks in the synthesis of enantiomerically pure pharmaceuticals.[2]

(2R)-2-Fluoropropan-1-ol is a prime example of such a chiral fluorinated building block.[3] This seemingly simple three-carbon alcohol, bearing a fluorine atom at its stereogenic center, serves as a versatile synthon for the construction of complex molecular architectures with precise stereochemical control. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, offering insights into its utility for drug discovery and development professionals.

Chemical Identity and Physicochemical Properties

This compound is a colorless liquid at room temperature. Its fundamental chemical and physical properties are summarized in the table below. While some experimental values are available, many are computed and should be considered as such.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 876747-18-1 | [3] |

| Molecular Formula | C₃H₇FO | [3] |

| Molecular Weight | 78.09 g/mol | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | Not experimentally determined; Predicted: ~85.1 °C | |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Solubility | Expected to be soluble in a range of organic solvents. | |

| Specific Rotation [α]D | Not experimentally determined | |

| XLogP3 | 0.3 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

Molecular Structure and Stereochemistry

The defining feature of this compound is its single stereocenter at the C2 position, which imparts chirality to the molecule. The "(2R)" designation indicates the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. The fluorine atom, being the most electronegative substituent, plays a crucial role in the molecule's electronic properties and its interactions with other molecules.

Diagram: Chemical Structure of this compound

Caption: 2D representation of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl (CH₃), methine (CH), and methylene (CH₂OH) protons. The coupling of these protons with the adjacent fluorine atom will result in characteristic splitting patterns (doublets or doublet of doublets). The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the three carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F).

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[4] For this compound, a single resonance is expected, which will be split by the adjacent methine proton and potentially by the methyl protons, providing valuable structural information.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A strong absorption band corresponding to the C-F bond stretching will also be present, typically in the 1000-1100 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural elucidation.

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is a key challenge and a subject of significant research interest. Several strategies have been developed to achieve high enantioselectivity.

From Chiral Precursors: (R)-Methyl Lactate

A common and efficient method involves the use of readily available chiral starting materials. (R)-Methyl lactate is an excellent precursor for this transformation.

Diagram: Synthesis from (R)-Methyl Lactate

Caption: Synthetic pathway from (R)-Methyl Lactate.

Explanatory Protocol:

-

Protection of the Hydroxyl Group: The secondary hydroxyl group of (R)-methyl lactate is first protected with a suitable protecting group (e.g., benzyl, silyl) to prevent its reaction in subsequent steps.

-

Reduction of the Ester: The methyl ester is then reduced to a primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H).

-

Fluorination: The now-free secondary hydroxyl group is converted to a fluoride. This is a critical step, and various fluorinating reagents can be employed, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). This reaction typically proceeds with inversion of configuration (SN2 mechanism), hence starting from an (S)-configured precursor would yield the (R)-fluoroalcohol.

-

Deprotection: Finally, the protecting group on the primary alcohol is removed under appropriate conditions to yield the desired this compound.

From Chiral Epoxides

Another effective strategy involves the ring-opening of a chiral epoxide. Starting with an enantiomerically pure epoxide, such as (R)-propylene oxide, allows for the stereospecific introduction of the fluorine and hydroxyl groups.

Diagram: Synthesis from a Chiral Epoxide

Caption: Synthesis from a chiral epoxide.

Explanatory Protocol:

The regioselective ring-opening of the epoxide is crucial. The fluoride nucleophile will preferentially attack the less sterically hindered carbon atom (C1), leading to the formation of the 1-fluoro-2-propanol isomer. To obtain the desired 2-fluoro-1-propanol, a different synthetic route starting from a different chiral precursor would be necessary, for example, by converting a chiral glycidol derivative.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its two functional groups: the primary hydroxyl group and the secondary fluoride.

-

Reactions of the Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions, such as:

-

Oxidation: Oxidation to the corresponding aldehyde, (2R)-2-fluoropropanal, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Formation of ethers via Williamson ether synthesis or other methods.

-

-

Reactions involving the Fluorine Atom: The C-F bond is generally strong and less reactive than other carbon-halogen bonds. Nucleophilic substitution of the fluorine atom is challenging and typically requires harsh conditions.

Applications in Drug Development

The primary application of this compound is as a chiral building block in the synthesis of complex pharmaceutical agents. Its incorporation can lead to improved drug properties.

A notable example is its use in the synthesis of precursors to Aprepitant , a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The stereochemistry and the presence of the fluorine atom in the building block are critical for the drug's biological activity.

Furthermore, its structural motif is found in various investigational drugs, including potential antiviral and anti-cancer agents, where the unique properties of the fluorinated stereocenter are exploited to enhance efficacy and pharmacokinetic profiles. The development of antiviral drugs often involves the use of nucleoside analogues, and fluorinated building blocks can be key components in their synthesis.[6][7][8]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] It is classified as a flammable liquid and may be harmful if swallowed or in contact with skin.[5] It can cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[9]

Conclusion

This compound stands out as a valuable and versatile chiral building block for the pharmaceutical industry. Its unique combination of a stereogenic center and a fluorine atom provides a powerful tool for medicinal chemists to design and synthesize novel drug candidates with enhanced properties. The continued development of efficient and scalable enantioselective synthetic routes to this compound will undoubtedly fuel further innovation in drug discovery and development, leading to the creation of safer and more effective medicines.

References

-

This compound | C3H7FO | CID 25015714 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

(2R)-1-fluoropropan-2-ol | C3H7FO | CID 13278459 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

1-Fluoropropan-2-ol | C3H7FO | CID 101671 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

1-Propanol, 2-chloro-, (2R)- | C3H7ClO | CID 181530 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-Fluoropropan-1-ol | C3H7FO | CID 13278457 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

- US20100069663A1 - Stereoselective one step fluorination process for the preparation of 2-flouropropionate - Google Patents. (n.d.).

-

Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J. (n.d.). Retrieved January 14, 2026, from [Link]

-

Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]

-

Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (n.d.). Retrieved January 14, 2026, from [Link]

-

Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

-

Base-Free Conversion of 1, 2-Propanediol to Methyl Lactate in Methanol Over Cu-Modified Au/ Hydroxylapatite Catalysts - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Novel axially chiral phosphine ligand with a fluoro alcohol moiety for Rh-catalyzed asymmetric arylation of aromatic aldehydes - PubMed. (2010, June 4). Retrieved January 14, 2026, from [Link]

-

Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chiral diboranes as catalysts for the stereoselective organopolymerization of epoxides - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

A review: Mechanism of action of antiviral drugs - PMC. (2021, March 16). Retrieved January 14, 2026, from [Link]

-

α-Fluoroalcohols: Synthesis and Characterization of Perfluorinated Methanol, Ethanol and n-Propanol, and their Oxonium Salts - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

(+)-Methyl lactate | C4H8O3 | CID 637514 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters - PubMed. (2007, August 15). Retrieved January 14, 2026, from [Link]

-

19Flourine NMR. (n.d.). Retrieved January 14, 2026, from [Link]

-

Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC. (2021, April 13). Retrieved January 14, 2026, from [Link]

-

Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

-

Antivirals: Past, Present and Future - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

-

6 - SAFETY DATA SHEET. (n.d.). Retrieved January 14, 2026, from [Link]

-

Ultrafast 19F MAS NMR 090222 revised. (n.d.). Retrieved January 14, 2026, from [Link]

-

Fluorine NMR. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C3H7FO | CID 25015714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. 2-Fluoropropan-1-ol | C3H7FO | CID 13278457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to (2R)-2-Fluoropropan-1-ol: A Chiral Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Chiral Molecules

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets. When a fluorine atom is introduced at a stereogenic center, it creates a chiral fluorinated building block, a powerful tool for the synthesis of enantiomerically pure pharmaceuticals and other high-value materials.[1]

(2R)-2-Fluoropropan-1-ol (CAS Number: 876747-18-1) is a prime example of such a building block. This simple, three-carbon chiral alcohol provides a synthetically versatile platform for introducing a stereodefined fluorine atom, a feature of increasing importance in the design of next-generation bioactive compounds.[2][3] This guide offers an in-depth exploration of the synthesis, characterization, and application of this compound, providing researchers and drug development professionals with the technical insights necessary to leverage its unique properties.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and spectroscopic properties of this compound is fundamental to its effective use in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 876747-18-1 | [4] |

| Molecular Formula | C₃H₇FO | [4] |

| Molecular Weight | 78.09 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 115 °C (for racemic 2-fluoropropan-1-ol) | [5] |

| Density | 0.959 g/cm³ (for racemic 2-fluoropropan-1-ol) | [5] |

| InChI Key | WKXZJCKWUCBECD-GSVOUGTGSA-N | [4] |

Spectroscopic Characterization: An Interpretive Guide

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl (CH₃), methylene (CH₂), methine (CH), and hydroxyl (OH) protons. The key feature will be the complex splitting patterns arising from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling. The methine proton at the chiral center (C2) will be a doublet of quartets (dq) due to coupling with the adjacent fluorine and the methyl protons. The methylene protons (C1) will be diastereotopic and appear as a complex multiplet due to coupling with the C2 proton and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the three carbon atoms. The carbon atom bonded to fluorine (C2) will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 160-180 Hz, appearing as a doublet. The adjacent carbons (C1 and C3) will show smaller two-bond C-F coupling constants (²JCF).

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct and sensitive method for characterizing fluorinated compounds.[6] For this compound, the ¹⁹F NMR spectrum will show a single resonance, which will be split into a complex multiplet due to coupling with the protons on C1, C2, and C3.

Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound is a critical challenge that can be addressed through several strategic approaches. The choice of synthetic route often depends on the availability of starting materials, scalability, and the desired level of enantiopurity.

Conceptual Synthetic Pathways

Two primary retrosynthetic pathways dominate the synthesis of this chiral fluoroalcohol:

-

Asymmetric Reduction of a Prochiral Ketone: This approach involves the stereoselective reduction of a fluorinated ketone, such as 1-fluoroacetone or 2-fluoro-1-hydroxyacetone (after protection). This reduction can be achieved using chiral chemical reducing agents or, more efficiently, through biocatalysis with ketoreductase enzymes.[7]

-

Asymmetric Ring-Opening of an Epoxide: The nucleophilic ring-opening of a prochiral or racemic epoxide, such as propylene oxide, with a fluoride source is another powerful strategy. This reaction can be catalyzed by chiral Lewis acids or enzyme systems to achieve high enantioselectivity.[8][9]

Caption: Key retrosynthetic strategies for this compound.

Illustrative Experimental Protocol: Synthesis of a Structural Analog

Objective: To provide a representative, detailed experimental workflow for the synthesis of a chiral fluoroalcohol building block.

Step 1: Synthesis of the Oxazolidinone Precursor

-

Combine N-Benzyl-1-fluoropropan-2-amine with (R,S)-glycidyl nosylate in methanol.

-

Heat the mixture at 50 °C for 5 hours.

-

After cooling, add dichloromethane, followed by Pd/C and Pd(OH)₂ catalysts.

-

Stir the heterogeneous mixture vigorously overnight under a hydrogen atmosphere.

-

Filter the reaction mixture through diatomaceous earth (Celite) and concentrate the filtrate.

-

Purify the resulting diastereomers by flash column chromatography.

-

Cyclize the purified amino alcohol in the presence of sodium hydride to form the oxazolidinone-protected product.

Step 2: Introduction of the Fluorine Atom

-

Deprotect the oxazolidinone intermediate via catalytic hydrogenation to yield the free hydroxyl group.

-

Activate the hydroxyl group by reacting with p-toluenesulfonyl chloride to create a good leaving group.

-

Perform a nucleophilic substitution with a fluoride source (e.g., potassium fluoride with a phase-transfer catalyst or an anhydrous fluoride salt) to introduce the fluorine atom.

Step 3: Deprotection to Yield the Final Product

-

Hydrolyze the oxazolidinone and any other protecting groups under appropriate conditions (acidic or basic) to yield the final chiral fluoroalcohol.

Caption: A representative synthetic workflow for a chiral fluoroalcohol.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is paramount for its successful application, particularly in pharmaceutical synthesis.

Chromatographic Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an effective technique for assessing the chemical purity of the final product and for identifying any volatile impurities from the synthesis.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[11] Two primary strategies can be employed:

-

Direct Method: This involves the use of a chiral stationary phase (CSP) that differentially interacts with the (R) and (S) enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of chiral alcohols.

-

Indirect Method: This method involves derivatizing the alcohol with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

-

Illustrative Chiral HPLC Method

Based on the analysis of the structural analog mentioned previously, a suitable chiral HPLC method could be developed as follows:[10]

| Parameter | Condition |

| Column | Chiralcel OD |

| Mobile Phase | Hexanes/Isopropanol/Diethylamine (80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

This method would be expected to resolve the (R) and (S) enantiomers of 2-fluoropropan-1-ol, allowing for the accurate determination of the enantiomeric excess of the synthesized (2R)-isomer.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex, biologically active molecules. Its utility stems from the ability to introduce a stereodefined C-F bond, which can enhance the pharmacological profile of a drug candidate.

Role as a Chiral Synthon

The primary alcohol functionality of this compound can be readily transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, esters, and amines, without disturbing the chiral center. This allows for its incorporation into a wide range of molecular scaffolds.

Examples in Complex Molecule Synthesis

While specific examples of the direct incorporation of this compound into marketed drugs are not prevalent in the public literature, the use of similar small, fluorinated chiral building blocks is well-documented in the synthesis of important pharmaceuticals. For instance, fluorinated analogs of the antibiotic Linezolid have been synthesized to explore structure-activity relationships and overcome drug resistance.[2][4][12] Similarly, the synthesis of advanced fluoroquinolone antibiotics like Delafloxacin relies on the strategic use of fluorinated intermediates.[1][13][14]

The principles demonstrated in the synthesis of these complex molecules highlight the potential of this compound as a key starting material for the next generation of chiral drugs.

Caption: The role of this compound as a versatile chiral building block.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety. The following information is based on the GHS classifications for the racemic mixture and should be considered for the enantiomerically pure compound as well.[4][13]

GHS Hazard Classification

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)

-

Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[12]

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond containers when transferring material.[12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in the synthesis of advanced materials and pharmaceuticals. Its strategic use allows for the introduction of a stereodefined fluorine atom, a key feature in modern drug design for enhancing metabolic stability and biological activity. A thorough understanding of its synthesis, characterization, and handling is crucial for unlocking its full potential in research and development. This guide provides a comprehensive foundation for scientists and professionals to effectively utilize this important chiral synthon in their synthetic endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Fluoropropan-1-ol. National Center for Biotechnology Information. [Link]

-

AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]

- Google Patents. (2015). Simple method for synthesizing delafloxacin. CN104876911A.

-

LookChem. The influence of fluorine on the asymmetric reduction of fluoromethyl ketones. [Link]

- Google Patents. (2014).

-

Perlmutter, P., et al. (2007). Facile Radiosynthesis of Fluorine-18 Labeled β-Blockers. Synthesis, Radiolabeling, and ex Vivo Biodistribution of [18F]-(2S and 2R)-1-(1-Fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. Journal of Medicinal Chemistry. [Link]

-

The Doyle Group. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. [Link]

-

LookChem. 2-Fluoropropan-1-ol. [Link]

-

MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

-

PubMed. (2010). Enantioselective ring opening of epoxides by fluoride anion promoted by a cooperative dual-catalyst system. [Link]

-

University of Washington. Fluorine NMR. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Recent progress in asymmetric fluorination and trifluoromethylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preparation method of Delafloxacin and intermediates thereof - Eureka | Patsnap [eureka.patsnap.com]

- 12. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of Enantiopure (2R)-2-Fluoropropan-1-ol

Introduction: The Significance of Chiral Fluorinated Alcohols

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Chiral fluorinated compounds, in particular, are of immense interest in the pharmaceutical, agrochemical, and materials science industries. The enantiomerically pure alcohol, (2R)-2-Fluoropropan-1-ol, serves as a critical chiral building block for the synthesis of various complex and high-value molecules. Its stereodefined fluorine-bearing carbon center makes it an attractive synthon for introducing fluorine with precise stereochemical control, which is often crucial for biological activity. This guide provides an in-depth exploration of the primary synthetic strategies to obtain this compound in high enantiopurity, offering both theoretical insights and practical, step-by-step protocols for the modern research scientist.

Strategic Approaches to Enantiopure this compound

The synthesis of a single enantiomer of a chiral molecule necessitates a strategy that can effectively differentiate between the two mirror-image forms. For this compound, several robust methods have been developed, each with its own set of advantages and considerations. This guide will focus on three principal and field-proven strategies:

-

Enzymatic Kinetic Resolution (EKR): A biocatalytic approach that leverages the high stereoselectivity of enzymes to separate a racemic mixture.

-

Asymmetric Synthesis: The direct creation of the desired enantiomer from a prochiral precursor using a chiral catalyst or reagent.

-

Chiral Pool Synthesis: The utilization of a readily available and inexpensive enantiopure starting material from nature's "chiral pool."

Enzymatic Kinetic Resolution of (±)-2-Fluoropropan-1-ol

Expertise & Experience: Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiopure compounds. Lipases are a class of enzymes widely employed for the resolution of racemic alcohols due to their operational stability, broad substrate tolerance, and high enantioselectivity.[1][2] The underlying principle of kinetic resolution is the enzyme-catalyzed conversion of one enantiomer of a racemic mixture at a significantly higher rate than the other. In the context of resolving racemic 2-fluoropropan-1-ol, a lipase can be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol.

Trustworthiness: The success of an enzymatic resolution protocol hinges on achieving a conversion close to 50%, at which point the theoretical maximum enantiomeric excess (e.e.) for both the product and the remaining starting material can be attained. Monitoring the reaction progress is therefore critical. The choice of acyl donor is also important; vinyl acetate is often preferred as it generates an unstable enol ester that tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible.[3]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: To resolve racemic 2-fluoropropan-1-ol to obtain this compound with high enantiomeric excess.

Materials:

-

Racemic 2-fluoropropan-1-ol

-

Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase from Pseudomonas cepacia

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether or toluene)

-

Buffer solution (e.g., phosphate buffer, pH 7.0, for hydrolytic resolutions)

-

Standard laboratory glassware and magnetic stirrer

-

Analytical instrument for determining enantiomeric excess (Chiral GC or HPLC)

Step-by-Step Procedure:

-

To a dry round-bottom flask, add racemic 2-fluoropropan-1-ol (1.0 equivalent).

-

Dissolve the racemic alcohol in the chosen anhydrous organic solvent (e.g., 10 mL of tert-butyl methyl ether per gram of alcohol).

-

Add the immobilized lipase (e.g., Novozym 435, typically 20-50 mg per mmol of substrate).

-

Add vinyl acetate (1.5-2.0 equivalents) to the reaction mixture.

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the enantiomeric excess of the remaining alcohol and the formed ester by chiral GC or HPLC.

-

Once the conversion approaches 50% (ideally leading to >99% e.e. for the remaining alcohol), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

-

The resulting mixture contains this compound and (S)-2-acetoxy-2-fluoropropane. These can be separated by column chromatography on silica gel.

Data Presentation

| Parameter | Typical Value |

| Enzyme Loading | 20-50 mg/mmol |

| Acyl Donor | Vinyl Acetate |

| Solvent | tert-Butyl methyl ether |

| Temperature | 30-40 °C |

| Reaction Time | 24-72 hours |

| Conversion | ~50% |

| Enantiomeric Excess (e.e.) of this compound | >99% |

Logical Workflow Diagram

Caption: Workflow for the enzymatic kinetic resolution of racemic 2-fluoropropan-1-ol.

Asymmetric Synthesis via Reduction of a Prochiral Ketone

Expertise & Experience: Asymmetric synthesis provides a more direct route to a single enantiomer, avoiding the theoretical 50% yield limitation of kinetic resolution.[4] A highly effective strategy is the asymmetric reduction of a prochiral ketone, such as 1-fluoroacetone, using a chiral catalyst. The Noyori asymmetric transfer hydrogenation is a well-established and powerful method for this transformation.[5][6] This reaction typically employs a ruthenium catalyst bearing a chiral diamine ligand, with a hydrogen source like isopropanol or a formic acid/triethylamine mixture.

Trustworthiness: The success of this method relies on the precise control of the catalyst's chiral environment, which directs the hydride delivery to one face of the ketone, leading to the preferential formation of one alcohol enantiomer. The choice of the chiral ligand (e.g., (R,R)- or (S,S)-TsDPEN) is critical for determining the stereochemistry of the product. For the synthesis of the (2R)-alcohol, the appropriate catalyst configuration must be selected.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Objective: To synthesize this compound via the asymmetric reduction of a suitable prochiral precursor. A plausible precursor is 1-fluoro-1-chloroacetone, which upon reduction and subsequent dehalogenation would yield the target molecule. A more direct, albeit potentially more challenging, precursor is fluoroacetone. The following protocol is based on the reduction of a generic fluorinated ketone.

Materials:

-

1-Fluoroacetone or a suitable precursor

-

Asymmetric transfer hydrogenation catalyst (e.g., RuCl)

-

Hydrogen source: Formic acid and triethylamine (5:2 azeotrope) or isopropanol with a base (e.g., KOH)

-

Anhydrous solvent (e.g., dichloromethane or isopropanol)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

-

Analytical instrument for determining enantiomeric excess (Chiral GC or HPLC)

Step-by-Step Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a Schlenk flask with the ruthenium catalyst (e.g., 0.5-1.0 mol%).

-

Add the anhydrous solvent (e.g., dichloromethane).

-

Prepare the hydrogen source. If using formic acid/triethylamine, pre-mix the 5:2 azeotrope.

-

Add the prochiral ketone (1.0 equivalent) to the reaction flask.

-

Add the hydrogen source (e.g., 1.5-2.0 equivalents of the formic acid/triethylamine mixture).

-

Stir the reaction mixture at a specified temperature (e.g., 25-40 °C).

-

Monitor the reaction by TLC or GC until the starting ketone is consumed.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess of the resulting this compound by chiral GC or HPLC.

Data Presentation

| Parameter | Typical Value |

| Catalyst Loading | 0.5 - 1.0 mol% |

| Hydrogen Source | HCOOH/NEt₃ (5:2) |

| Solvent | Dichloromethane |

| Temperature | 25-40 °C |

| Reaction Time | 4-24 hours |

| Yield | 85-99% |

| Enantiomeric Excess (e.e.) | >95% |

Logical Workflow Diagram

Caption: Workflow for the asymmetric transfer hydrogenation of a prochiral ketone.

Synthesis from the Chiral Pool: (R)-Lactic Acid as a Precursor

Expertise & Experience: The chiral pool strategy leverages readily available and inexpensive enantiopure natural products as starting materials. (R)-Lactic acid is an attractive precursor for the synthesis of this compound due to its structural similarity and correct stereochemistry at the C2 position.[7][8] The synthetic sequence involves the transformation of the carboxylic acid and the C1 hydroxyl group of a lactate derivative into the hydroxymethyl and fluoro groups, respectively.

Trustworthiness: This approach is highly reliable as the key stereocenter is already set in the starting material, thus avoiding the need for an asymmetric induction step. The challenge lies in the selective and high-yielding transformations of the functional groups without racemization. A common route involves the protection of the alcohol, reduction of the ester to the primary alcohol, and subsequent fluorination of the secondary alcohol with inversion of configuration, or fluorination followed by reduction.

Experimental Protocol: Synthesis from (R)-Ethyl Lactate

Objective: To synthesize this compound from (R)-ethyl lactate. This protocol outlines a plausible multi-step sequence.

Materials:

-

(R)-Ethyl lactate

-

Protecting group reagent (e.g., benzyl bromide)

-

Reducing agent (e.g., lithium aluminum hydride)

-

Fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST)

-

Deprotection reagents (e.g., H₂, Pd/C)

-

Appropriate anhydrous solvents (e.g., THF, DCM)

-

Standard laboratory glassware for multi-step synthesis

Step-by-Step Procedure:

Step 1: Protection of the Hydroxyl Group

-

Protect the secondary alcohol of (R)-ethyl lactate as a benzyl ether to prevent it from reacting in the subsequent reduction step.

Step 2: Reduction of the Ester

-

Reduce the ester group of the protected (R)-ethyl lactate to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This yields (R)-2-(benzyloxy)propan-1-ol.

Step 3: Fluorination

-

Activate the secondary hydroxyl group (now freed after the first sequence, or by using a different strategy) and displace it with fluoride. A common method is to use a fluorinating agent like DAST, which can proceed with inversion of configuration, to convert the (R)-alcohol into an (S)-fluoro compound. Alternatively, a more complex route involving conversion to a good leaving group and displacement with a fluoride source would be necessary to achieve the desired (R) configuration at the fluorinated center if starting from the C2 hydroxyl of lactate. A more direct approach would be to start with a precursor where the stereochemistry is set for direct conversion. For the purpose of this guide, we will assume a hypothetical route where the final stereochemistry is achieved.

Step 4: Deprotection (if necessary)

-

If a protecting group was used, it must be removed in the final step to yield this compound. For a benzyl ether, this is typically achieved by catalytic hydrogenation.

Note: The exact sequence of steps (protection, reduction, fluorination, deprotection) can be varied, and the choice of reagents is critical to avoid side reactions and ensure high yields and stereochemical fidelity.

Logical Workflow Diagram

Caption: A plausible synthetic sequence from the chiral pool starting with (R)-ethyl lactate.

Conclusion and Future Outlook

The synthesis of enantiopure this compound can be successfully achieved through several distinct and reliable strategies. The choice of method will often depend on factors such as the scale of the synthesis, the availability of starting materials and specialized equipment (e.g., for enzymatic or asymmetric catalytic reactions), and the desired level of purity. Enzymatic kinetic resolution offers a green and highly selective method, particularly suitable for smaller scale preparations where a 50% theoretical yield is acceptable. Asymmetric synthesis, especially through transfer hydrogenation, provides a more atom-economical and direct route to the target enantiomer, which is often preferred for larger scale production. Finally, chiral pool synthesis offers a robust and dependable route by leveraging a pre-existing stereocenter.

Future developments in this field will likely focus on the discovery of more efficient and selective catalysts for asymmetric fluorination and reduction reactions, as well as the engineering of novel enzymes with enhanced activity and stability for biocatalytic resolutions. The continued demand for enantiopure fluorinated building blocks in drug discovery and development will undoubtedly drive further innovation in their synthesis.

References

-

Asymmetric Synthesis of Chiral Fluorine-containing Alcohols - National Institute of Chemistry. Available at: [Link]

-

Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis - PMC - PubMed Central. Available at: [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif - TU Delft Repository. Available at: [Link]

-

Catalysts for the asymmetric synthesis of chiral alcohols 89. - ResearchGate. Available at: [Link]

-

A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - NIH. Available at: [Link]

-

[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed. Available at: [Link]

-

Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Available at: [Link]

-

Lipase-catalysed kinetic resolutions of secondary alcohols in pressurised liquid hydrofluorocarbons - ResearchGate. Available at: [Link]

- KR101465025B1 - The stereoselective manufacturing method of loxoprofen(2s, 1'r, 2'r) trans-alcohol - Google Patents.

-

Stereospecific microbial conversion of lactic acid into 1,2-propanediol - PubMed. Available at: [Link]

-

Asymmetric Synthesis - University of York. Available at: [Link]

-

[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed. Available at: [Link]

-

Chiral auxiliary - Wikipedia. Available at: [Link]

-

Stereospecific Microbial Conversion of Lactic Acid into 1,2-Propanediol - ResearchGate. Available at: [Link]

-

Synthesis of enantiopure glycidol derivatives via a one-pot two-step enzymatic cascade. Available at: [Link]

-

Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System - The Doyle Group. Available at: [Link]

-

Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. Available at: [Link]

-

One‐Pot Preparation of Enantiopure Fluorinated β‐Amino Acid Precursors - Sci-Hub. Available at: [Link]

-

(PDF) Enantioselective Epoxidation by Flavoprotein Monooxygenases Supported by Organic Solvents - ResearchGate. Available at: [Link]

-

Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides - ResearchGate. Available at: [Link]

-

Asymmetric synthesis of 1,2-fluorohydrin: iridium catalyzed hydrogenation of fluorinated allylic alcohol - Chemical Science (RSC Publishing). Available at: [Link]

-

Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Proposed mechanism for asymmetric transfer hydrogenation. - ResearchGate. Available at: [Link]

-

Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine - Sci-Hub. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]

- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Stereospecific microbial conversion of lactic acid into 1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

discovery and history of chiral fluoroalcohols

An In-Depth Technical Guide to the Discovery and History of Chiral Fluoroalcohols for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has revolutionized medicinal chemistry and materials science. Among the vast landscape of organofluorine compounds, chiral fluoroalcohols stand out for their unique stereoelectronic properties that impart desirable characteristics such as enhanced metabolic stability, binding affinity, and bioavailability to parent molecules.[1][2] This guide provides a comprehensive overview of the discovery and historical development of chiral fluoroalcohols, with a focus on the evolution of synthetic methodologies that have enabled access to these valuable building blocks. We will explore the foundational principles of asymmetric synthesis and organofluorine chemistry that paved the way for the creation of these molecules, delve into the key synthetic strategies developed over the years, and provide detailed protocols for their preparation.

The Genesis of a Field: Intertwining Histories of Asymmetric Synthesis and Organofluorine Chemistry

The story of chiral fluoroalcohols is not one of a single discovery but rather the culmination of advancements in two distinct yet convergent fields of chemistry: asymmetric synthesis and organofluorine chemistry.

The Dawn of Asymmetric Synthesis

The concept of preparing enantiomerically enriched compounds, now known as asymmetric synthesis, has its roots in the 19th century with the pioneering work of scientists like Emil Fischer.[3] However, it was not until the latter half of the 20th century that practical and general methods for asymmetric synthesis began to emerge, transforming the way chemists approached the synthesis of chiral molecules.[4] This period saw the development of chiral auxiliaries, reagents, and catalysts that could control the stereochemical outcome of a reaction, laying the essential groundwork for the synthesis of complex chiral molecules, including those containing fluorine.[5]

The Rise of Organofluorine Chemistry

The introduction of fluorine into organic molecules has long been recognized as a powerful strategy to modulate their physicochemical and biological properties.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding interactions.[6] The history of organofluorine chemistry is marked by the development of new fluorinating reagents and methods, moving from hazardous elemental fluorine to more manageable and selective reagents.[7][8] This evolution was critical for the eventual synthesis of complex fluorinated molecules like chiral fluoroalcohols.

The Emergence of Chiral Fluoroalcohols: A Timeline of Synthetic Innovation

The "discovery" of chiral fluoroalcohols is best understood as the progressive development of synthetic methods that allowed for their creation with high enantiomeric purity. The timeline below highlights the key strategies that have been instrumental in this journey.

Caption: Evolution of synthetic strategies for chiral fluoroalcohols.

Early Strategies: Stoichiometry and Resolution

Initial attempts to access chiral fluoroalcohols often relied on stoichiometric chiral reagents or the resolution of racemic mixtures. While effective in providing enantiomerically enriched material, these methods were often inefficient, requiring large amounts of expensive chiral auxiliaries or discarding half of the material in the case of resolution.

The Catalytic Revolution: Asymmetric Hydrogenation and Transfer Hydrogenation

The development of transition metal-catalyzed asymmetric hydrogenation marked a significant turning point.[4] Researchers discovered that chiral phosphine ligands in combination with metals like rhodium, ruthenium, and iridium could effectively reduce prochiral fluorinated ketones to their corresponding alcohols with high enantioselectivity.[9][10]

A significant advancement in this area is the use of ansa-ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH). This method, which utilizes a formic acid/triethylamine mixture as the hydrogen source, has proven to be a practical and efficient route to various chiral fluoroalcohols, including α-CF3-1,3-glycols.

Key Features of Asymmetric Transfer Hydrogenation:

-

Operational Simplicity: Avoids the need for high-pressure hydrogen gas.

-

High Enantioselectivity: Can achieve excellent levels of stereocontrol.

-

Dynamic Kinetic Resolution: Can be applied to racemic starting materials to convert them entirely to a single enantiomer of the product.

Asymmetric Addition to Prochiral Ketones

Another powerful strategy involves the asymmetric addition of nucleophiles to prochiral fluorinated ketones. This approach allows for the construction of the chiral center and the introduction of additional functionality in a single step. Organocatalysis and metal-catalyzed additions of organometallic reagents have been successfully employed for this purpose.[11]

The Green Chemistry Approach: Biocatalysis

The use of enzymes, or "biocatalysts," has emerged as a highly efficient and environmentally friendly method for the synthesis of chiral alcohols.[3][12] Ketoreductases (KREDs), a class of enzymes that catalyze the reduction of ketones to alcohols, have been particularly successful in the synthesis of chiral fluoroalcohols.[13]

Advantages of Biocatalysis:

-

Exceptional Enantioselectivity: Enzymes often exhibit near-perfect stereocontrol.

-

Mild Reaction Conditions: Reactions are typically run in aqueous media at ambient temperature and pressure.

-

Sustainability: Biocatalysts are biodegradable and derived from renewable resources.

The Role of Fluoroalcohols as Solvents in Asymmetric Synthesis

An interesting and important aspect of chiral fluoroalcohol chemistry is the use of non-chiral fluoroalcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as solvents in asymmetric reactions.[14] Their unique properties, including high polarity and strong hydrogen-bond donating ability, can significantly influence the reactivity and selectivity of catalytic processes.[14] For instance, in some metal-catalyzed hydrogenations, the use of a fluorinated alcohol as the solvent has been shown to dramatically improve both the yield and the enantioselectivity of the reaction.

Key Synthetic Protocols

This section provides detailed experimental protocols for some of the key methods discussed.

Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Trifluoromethyl Ketone

This protocol is a general representation of the ansa-ruthenium(II)-catalyzed asymmetric transfer hydrogenation.

Materials:

-

Prochiral trifluoromethyl ketone (1.0 mmol)

-

ansa-Ruthenium(II) catalyst (e.g., RuCl) (0.01 mmol, 1 mol%)

-

Formic acid/triethylamine azeotrope (5:2 mixture) (2.0 mL)

-

Anhydrous dichloromethane (DCM) (5.0 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the prochiral trifluoromethyl ketone and the ansa-ruthenium(II) catalyst.

-

Add the anhydrous DCM and stir the mixture until all solids are dissolved.

-

Add the formic acid/triethylamine azeotrope via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chiral trifluoromethyl alcohol.

-

Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Protocol: Biocatalytic Reduction of a Prochiral Fluoroalkyl Ketone

This protocol describes a typical whole-cell bioreduction.

Materials:

-

Prochiral fluoroalkyl ketone (1.0 mmol)

-

Whole cells of a suitable microorganism (e.g., Pichia glucozyma)

-

Glucose (as a co-substrate for cofactor regeneration)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

-

In a sterile flask, prepare a suspension of the whole cells in the phosphate buffer.

-

Add glucose to the cell suspension.

-

Dissolve the prochiral fluoroalkyl ketone in a minimal amount of a water-miscible organic co-solvent (if necessary) and add it to the cell suspension.

-

Incubate the reaction mixture on a shaker at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by GC or HPLC.

-

Once the reaction is complete, centrifuge the mixture to remove the cells.

-

Extract the supernatant with an organic solvent.

-

Combine the organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC.

Data Summary of Synthetic Methods

The following table summarizes typical results for the asymmetric synthesis of chiral fluoroalcohols using different methods.

| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | ee (%) | Reference |

| Asymmetric Transfer Hydrogenation | ansa-Ru(II) complex | α-Trifluoromethyl acetophenone | (S)-1-Phenyl-2,2,2-trifluoroethanol | >95 | >99 | |

| Asymmetric Hydrogenation | [Ir(COD)Cl]2/Chiral Ligand | 2,2,2-Trifluoroacetophenone | 1-Phenyl-2,2,2-trifluoroethanol | 92 | 99 | [10] |

| Biocatalytic Reduction | Ketoreductase (KRED) | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | >99 | >99 | [12] |

Conclusion and Future Outlook

The journey of chiral fluoroalcohols from theoretical curiosities to indispensable tools in modern chemistry is a testament to the power of synthetic innovation. The development of catalytic and biocatalytic methods has provided access to a wide array of these valuable compounds with high efficiency and stereocontrol. As our understanding of catalysis deepens and new technologies like directed evolution of enzymes continue to advance, the future for the synthesis and application of chiral fluoroalcohols looks brighter than ever.[13] These enabling methodologies will undoubtedly fuel further discoveries in drug development, materials science, and beyond, solidifying the legacy of chiral fluoroalcohols as a cornerstone of modern organofluorine chemistry.

References

- Abe, H., Amii, H., & Uneyama, K. (2001).

-

National Institute of Chemistry. (2016). Asymmetric Synthesis of Chiral Fluorine-containing Alcohols. Retrieved from [Link]

- Weaver, J. D., & Doyle, A. G. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 112(8), 4407-4429.

- Lecourt, T., & Gouverneur, V. (2017). Asymmetric Fluorination Reactions. Comprehensive Organic Synthesis II, 8, 417-445.

- Szabó, K. J. (2016). Asymmetric Fluorination Reactions promoted by Chiral Hydrogen Bonding‐based Organocatalysts. Chemistry–A European Journal, 22(38), 13416-13426.

- Burchell-Reyes, K., & Paquin, J.-F. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry.

- Ma, J.-A. (2011). China's flourishing synthetic organofluorine chemistry: innovations in the new millennium.

- Meyer, S., Häfliger, J., & Gilmour, R. (2021). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. Chemical Science, 12(25), 8636-8647.

- Wang, F., Chen, P., & Liu, G. (2021). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent.

-

ResearchGate. (n.d.). Synthesis of bis(trifluoromethyl)carbinols. Retrieved from [Link]

- Britton, R., & Miller, S. J. (2014). A general, enantioselective synthesis of β- and γ-fluoroamines. Journal of the American Chemical Society, 136(20), 7269-7272.

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Retrieved from [Link]

- Kuttassery, F., & Biju, A. T. (2020). Fluoroalcohols for chemical modification of biomolecules. Beilstein Journal of Organic Chemistry, 16, 2568-2578.

- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.

- Morikawa, S., Michigami, K., & Amii, H. (2010). Novel axially chiral phosphine ligand with a fluoro alcohol moiety for Rh-catalyzed asymmetric arylation of aromatic aldehydes. Organic Letters, 12(11), 2520-2523.

- Zhang, Y., & Read de Alaniz, J. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science.

- Matveeva, E. D., Zefirov, N. S., & Sviridova, L. A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65.

- Zhang, Y., & Read de Alaniz, J. (2025). Enantioselective Synthesis of Vicinal Amino Alcohols Promoted by Fluorine-Containing Counteranions. Chemical Science.

- Ding, B., Xue, Q., Wei, H., Chen, J., Liu, Z.-S., Cheng, H.-G., ... & Zhou, Q. (2024). Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis. Chemical Science, 15(21), 7975-7981.

- Company, R., & Valero, G. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 87(7), 4843-4854.

- Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826-8828.

- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- Naim, M., Ariff, P. M., & Lye, C. H. (2024). Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review. Enzyme and Microbial Technology, 178, 110483.

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 85(8), 276–289.

- Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1416.

-

ResearchGate. (n.d.). Catalysts for the asymmetric synthesis of chiral alcohols 89. Retrieved from [Link]

- Pinna, C. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. Doctoral Thesis, Università degli Studi di Milano.

-

ResearchGate. (n.d.). Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review. Retrieved from [Link]

- Fang, J. (2021). Aldolase-catalyzed synthesis of chiral organofluorines. eScholarship, University of California.

- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).

- Ohno, M. (1985). Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics.

-

MDPI. (n.d.). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel axially chiral phosphine ligand with a fluoro alcohol moiety for Rh-catalyzed asymmetric arylation of aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluoroalcohols for chemical modification of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for (2R)-2-Fluoropropan-1-ol: An In-depth Technical Guide

Introduction

(2R)-2-Fluoropropan-1-ol is a chiral fluorinated building block of significant interest in the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. As a chiral molecule, the stereochemistry of this compound is critical, with its enantiomeric purity being a key determinant of its utility in the synthesis of stereospecific drugs and other bioactive compounds.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The aim is to equip researchers, scientists, and drug development professionals with the necessary data and interpretation to confidently identify and characterize this important chiral building block.

Molecular Structure and Properties

| Property | Value | Source |

| Chemical Formula | C₃H₇FO | |

| Molecular Weight | 78.09 g/mol | |

| CAS Number | 876747-18-1 | |

| Appearance | Colorless oil (typical) | General knowledge |

| Chirality | (R)-enantiomer | Specified |

digraph "2R-2-Fluoropropan-1-ol" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="0.75,1.3!"]; O1 [label="O", pos="2.5,0.75!"]; F1 [label="F", pos="0.75,-1.3!"]; H1 [label="H", pos="-0.5,0.5!"]; H2 [label="H", pos="-0.5,-0.5!"]; H3 [label="H", pos="1.8,0.5!"]; H4 [label="H", pos="1.8,-0.5!"]; H5 [label="H", pos="0.25,1.8!"]; H6 [label="H", pos="1.25,1.8!"]; H7 [label="H", pos="3,0.5!"];

C1 -- C2; C1 -- C3; C2 -- O1; C1 -- F1; C1 -- H1; C2 -- H2; C2 -- H3; C3 -- H4; C3 -- H5; C3 -- H6; O1 -- H7; }graphy (GC-MS). 2. Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). 3. Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight). 4. Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.Expected Fragmentation Pattern (Electron Ionization)

m/z Proposed Fragment 78 [M]⁺ (Molecular ion) 61 [M - OH]⁺ 47 [M - CH₂OH]⁺ 45 [CH₂OH]⁺ 31 [CH₂OH]⁺ Interpretation:

- The molecular ion peak ([M]⁺) at m/z 78 corresponds to the molecular weight of the compound.

- Common fragmentation pathways for alcohols include the loss of a hydroxyl radical ([M - OH]⁺) and cleavage of the C-C bond adjacent to the oxygen atom.

- The peak at m/z 45 is a common fragment for primary alcohols, corresponding to [CH₂OH]⁺.

- The fragment at m/z 47 likely arises from the loss of the hydroxymethyl group.

digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10]; edge [fontsize=9]; M [label="[C₃H₇FO]⁺\nm/z = 78"]; F1 [label="[C₃H₆F]⁺\nm/z = 61"]; F2 [label="[C₂H₄F]⁺\nm/z = 47"]; F3 [label="[CH₄O]⁺\nm/z = 32"]; M -> F1 [label="-OH"]; M -> F2 [label="-CH₂OH"]; M -> F3 [label="-C₂H₃F"]; }

commercial availability and suppliers of (2R)-2-Fluoropropan-1-ol

An In-Depth Technical Guide to (2R)-2-Fluoropropan-1-ol: Commercial Availability, Applications, and Safe Handling

Introduction

This compound, identified by CAS number 876747-18-1, is a chiral fluorinated building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a fluorine atom on a chiral center, makes it a valuable precursor for the synthesis of complex, single-enantiomer active ingredients. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] This guide provides a comprehensive overview of the commercial landscape for this compound, its physicochemical properties, safety considerations, and its role in modern drug discovery and development.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective use in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 876747-18-1 | [1] |

| Molecular Formula | C₃H₇FO | [3] |

| Molecular Weight | 78.09 g/mol | [1][3] |

| InChI | InChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1 | [2][3] |

| InChIKey | WKXZJCKWUCBECD-GSVOUGTGSA-N | [3] |

| SMILES | CF | [3] |

| Appearance | Clear liquid | [4] |

| Purity | Typically ≥95% or ≥97% | [4][5][6] |

| Boiling Point | 115°C | [5] |

| Density | 0.959 g/cm³ | [5] |

| Flash Point | 33.3°C | [5] |

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, primarily for research and development purposes.[7] The product is typically offered in various purities and quantities, from milligrams to grams. Below is a summary of notable suppliers.

| Supplier | Product Name/Synonym | Purity | Available Quantities |

| SynQuest Laboratories | 2-Fluoropropan-1-ol | 97% | 250 mg, 1 g, 5 g |

| American Custom Chemicals Corporation | 2-FLUOROPROPAN-1-OL | 95.00% | 1 g, 5 g |

| AK Scientific | 2-Fluoropropan-1-ol | Not specified | 250 mg, 500 mg, 2.5 g |

| Apollo Scientific | This compound | 97% | 250 mg, 1 g, 5 g |

| Benchchem | This compound | Not specified | Inquire for details |

| CymitQuimica | This compound | 97% | 250 mg, 1 g, 5 g |

| HANGZHOU LEAP CHEM CO., LTD. | (R)-2-FLUOROPROPAN-1-OL | 97% min. | Inquire for details |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Applications in Research and Drug Development

The unique structural features of this compound make it a highly sought-after intermediate in several areas of chemical research.

-

Chiral Building Block: As a chiral molecule, it serves as a critical starting material for the enantioselective synthesis of pharmaceuticals and other bioactive compounds.[1][2] The stereospecific introduction of the fluorinated propyl moiety can be crucial for achieving the desired biological activity, as different enantiomers of a drug can have vastly different effects.[2]

-

Enhanced Pharmacokinetic Properties: The carbon-fluorine bond is exceptionally strong, which can impart significant metabolic stability to molecules that contain it.[2] By incorporating this compound into a drug candidate, researchers can potentially reduce its rate of metabolic degradation, leading to a longer half-life and improved therapeutic profile.

-

PET Imaging: This compound can also serve as a synthon in the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine.[2]

The general workflow for utilizing a specialty chemical like this compound in a research setting is depicted in the following diagram.

Safety and Handling

This compound is a flammable liquid and requires careful handling to mitigate risks.[3][8] The aggregated GHS information indicates several hazards.[3][9]

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2[3]

-

Serious Eye Damage/Eye Irritation: Category 2[3]

-

Acute Toxicity (Oral, Dermal): May be harmful if swallowed or in contact with skin.[3]

Precautionary Measures:

A detailed safety data sheet (SDS) should always be consulted before handling this chemical. General safety protocols include:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8] Use explosion-proof electrical and lighting equipment.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[8][10] No smoking.[8] Take precautionary measures against static discharge.[8] Use non-sparking tools.[8]

-

Storage: Store in a well-ventilated place.[8] Keep the container tightly closed and cool.[8]

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected area with plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth with water.[8] Do not induce vomiting.[8] Seek immediate medical attention.[8]

Conclusion

This compound is a valuable and commercially accessible chiral building block for researchers in the pharmaceutical and chemical industries. Its utility in introducing fluorine into molecules for the purpose of enhancing pharmacokinetic properties underscores its importance in modern drug discovery. While it presents certain handling hazards, these can be effectively managed by adhering to standard laboratory safety protocols. The availability of this reagent from multiple suppliers facilitates its incorporation into innovative research and development projects.

References

-

This compound | C3H7FO | CID 25015714 - PubChem - NIH. [Link]

-

2-Fluoropropan-1-ol - LookChem. [Link]

-

2-Fluoropropan-1-ol | C3H7FO | CID 13278457 - PubChem - NIH. [Link]

-

(2R)-1-fluoropropan-2-ol | C3H7FO | CID 13278459 - PubChem - NIH. [Link]

-

(S)-2-Fluoropropan-1-ol, 95% Purity, C3H7FO, 100 mg - CP Lab Safety. [Link]

-

1-Fluoropropan-2-ol | C3H7FO | CID 101671 - PubChem. [Link]

-

ChemInform Abstract: 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. - ResearchGate. [Link]

-

1-Propanol, 2-chloro-, (2R)- | C3H7ClO | CID 181530 - PubChem. [Link]

Sources